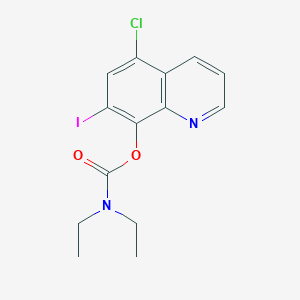

5-氯-7-碘喹啉-8-基二乙基碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"5-Chloro-7-iodoquinolin-8-yl diethylcarbamate" is a chemical compound belonging to the quinoline family, which are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, like its relatives, is synthesized through specific halogenation and substitution reactions that introduce chlorine and iodine atoms into the quinoline nucleus.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves chlorination or iodination processes. For instance, aromatic chlorination and iodination of 8-methylquinoline with chlorine or iodine in the presence of silver sulfate in concentrated sulfuric acid can yield chloro- and iodo- derivatives of quinoline (Tochilkin et al., 1983). Such processes might be analogous to synthesizing "5-Chloro-7-iodoquinolin-8-yl diethylcarbamate," where targeted functionalization at specific positions on the quinoline ring is achieved.

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives like "5-Chloro-7-iodoquinolin-8-yl diethylcarbamate" involves determining the placement of chlorine and iodine atoms on the quinoline nucleus. The structure significantly impacts the compound's reactivity and interaction with other molecules. Crystal structure determination methods, such as X-ray crystallography, provide insights into the molecule's geometry, bond lengths, and angles, which are crucial for understanding its chemical behavior (Shoja et al., 1997).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including but not limited to, substitution, cyclization, and complexation reactions. These reactions can modify the chemical structure, leading to new compounds with potential biological activities. For example, the acid-promoted cascade reaction of quinoline carbamates with amines can form new C-N bonds, demonstrating the compound's reactivity and potential for derivatization (Lu et al., 2018).

科学研究应用

癌症治疗潜力

5-氯-7-碘喹诺醇-8-醇,通常称为克唑奎醇(Clioquinol),在癌症治疗中展现出有希望的临床前效果。其机制包括抑制蛋白酶体的功能,这对于错误折叠蛋白的降解至关重要。这种抑制与该化合物作为抗癌剂的潜力相关,为针对恶性肿瘤的治疗策略提供了新途径(Mao & Schimmer, 2008)。此外,氯喹及其类似物与5-氯-7-碘喹诺醇-8-基二乙基氨基甲酸酯共享结构基元,已被发现具有增强传统癌症治疗效果的潜力,通过使癌细胞对放射线和化疗药物的杀伤效应敏感(Solomon & Lee, 2009)。

阿尔茨海默病治疗

克唑奎醇结合铜并溶解脑中β-淀粉样斑块的能力已导致其被用于阿尔茨海默病的治疗研究。这一特性表明,通过其金属结合能力,克唑奎醇可能通过针对被认为有助于阿尔茨海默病等疾病发病机制的金属失衡,为神经退行性疾病提供治疗益处(Pushie et al., 2014)。

抗菌和抗真菌应用

最初用作抗真菌和抗原虫药物,克唑奎醇具有广泛的抗菌特性。尽管由于神经毒性问题而停止口服使用,但其在乳膏和软膏中的外部应用仍用于治疗皮肤疾病。这种用法突显了该化合物在治疗微生物感染方面的有效性(Bosch, Guiteras, & Izquierdo, 1988)。

金属配合物在治疗中的研究

对克唑奎醇与Cu(II)和Zn(II)金属配合物的化学计量和条件稳定常数的研究对于治疗阿尔茨海默病和亨廷顿病等疾病具有重要意义。金属-克唑奎醇配合物的形成可能会降低大脑中游离金属离子的浓度,从而通过影响神经毒性蛋白的聚集或改变大脑兴奋性,潜在地改变疾病进展(Ferrada et al., 2007)。

作用机制

Target of Action

It is structurally similar to 5-chloro-7-iodoquinolin-8-ol, also known as clioquinol , which has been shown to have antibacterial , antifungal , and antiprotozoal properties . It acts as a chelator of copper and zinc ions , suggesting that it may interact with metal-dependent enzymes or processes in the cell.

Mode of Action

Based on its structural similarity to clioquinol, it may function as ametal chelator , binding to copper and zinc ions . This could disrupt the normal function of metal-dependent enzymes or processes, leading to the death of microbial cells.

Biochemical Pathways

As a potential metal chelator, it could affect a variety of biochemical pathways that rely on metal ions for enzymatic function .

Pharmacokinetics

It is known that clioquinol, a structurally similar compound, was used topically in the form of a cream for the treatment of skin infections , suggesting that it may have good skin permeability.

Result of Action

Based on its structural similarity to clioquinol, it may lead to the death of microbial cells by disrupting metal-dependent enzymes or processes .

属性

IUPAC Name |

(5-chloro-7-iodoquinolin-8-yl) N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClIN2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOVJQMHJXZKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)

![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)